molecular formula C15H25NO3 B13521913 7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid

7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid

Cat. No.: B13521913
M. Wt: 267.36 g/mol
InChI Key: POELHLDHUFHUHW-UHFFFAOYSA-N
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Description

7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid is a synthetic organic compound characterized by its unique spirocyclic structure. The spiro[3.3]heptane moiety is a saturated bioisostere of benzene, which means it can mimic the properties of benzene in biological systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid typically involves the formation of the spirocyclic core followed by functionalization to introduce the carbamoyl and heptanoic acid groups. One common method involves the protonation of a bicyclobutyl moiety followed by a [1,2]-rearrangement to form the spiro[3.3]heptane structure . Subsequent reactions introduce the carbamoyl and heptanoic acid functionalities under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The spirocyclic core can undergo substitution reactions to introduce different substituents, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid exerts its effects is related to its ability to mimic benzene rings in biological systems. The spirocyclic structure allows it to interact with molecular targets in a manner similar to benzene-containing compounds. This interaction can modulate various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane: Another saturated bioisostere of benzene, known for its stability and unique reactivity.

    Cubane: A highly strained, cubic molecule that can mimic benzene in certain contexts.

    Bicyclo[2.2.2]octane: Known for its rigidity and ability to serve as a benzene bioisostere.

    2-Oxabicyclo[2.2.2]octane: A bioisostere with oxygen incorporated into the ring structure.

Uniqueness: 7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid is unique due to its non-coplanar exit vectors, which allow it to mimic benzene rings in a distinct manner. This property can lead to different biological activities and applications compared to other bioisosteres .

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

8-oxo-8-(spiro[3.3]heptan-3-ylamino)octanoic acid

InChI

InChI=1S/C15H25NO3/c17-13(6-3-1-2-4-7-14(18)19)16-12-8-11-15(12)9-5-10-15/h12H,1-11H2,(H,16,17)(H,18,19)

InChI Key

POELHLDHUFHUHW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC2NC(=O)CCCCCCC(=O)O

Origin of Product

United States

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